Sodium 4-bromo-3-nitrobenzene-1-sulfinate

Description

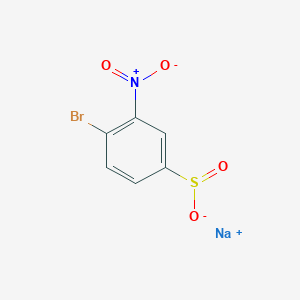

Sodium 4-bromo-3-nitrobenzene-1-sulfinate (CAS: 1539574-26-9) is an organosulfur compound with the molecular formula C₆H₃BrNNaO₄S and a molecular weight of 288.05 g/mol . The structure consists of a benzene ring substituted with a bromine atom at position 4, a nitro group (-NO₂) at position 3, and a sulfinate group (-SO₂Na) at position 1. This compound is notable for its electron-withdrawing nitro group, which significantly influences its reactivity in substitution and coupling reactions.

Properties

Molecular Formula |

C6H3BrNNaO4S |

|---|---|

Molecular Weight |

288.05 g/mol |

IUPAC Name |

sodium;4-bromo-3-nitrobenzenesulfinate |

InChI |

InChI=1S/C6H4BrNO4S.Na/c7-5-2-1-4(13(11)12)3-6(5)8(9)10;/h1-3H,(H,11,12);/q;+1/p-1 |

InChI Key |

FFFRWNRRTVPWGC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-bromo-3-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-bromo-3-nitrobenzene. This process can be achieved through various methods, including the reaction of 4-bromo-3-nitrobenzene with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromo-3-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4-bromo-3-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 4-bromo-3-nitrobenzene-1-sulfinate involves its interaction with various molecular targets. The compound can act as a sulfonylating agent, transferring its sulfonyl group to nucleophilic sites on target molecules. This process can modify the activity of enzymes and other proteins, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Biological Activity

Sodium 4-bromo-3-nitrobenzene-1-sulfinate (CAS No. 321-23-3) is a compound of interest in organic chemistry due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity, and relevant case studies.

This compound is a sulfonate compound characterized by the presence of a bromine atom and a nitro group on the benzene ring. Its chemical formula is C₆H₄BrNaO₂S, and it has been studied for its reactivity in various chemical transformations, particularly in the formation of organosulfur compounds.

Toxicity Profile

This compound is classified with several toxicity warnings:

- Acute Toxicity : Harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315) .

These safety concerns necessitate careful handling and consideration in therapeutic applications.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial efficacy of various sodium sulfinates, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction Study

A pharmacokinetic study assessed the impact of this compound on CYP enzyme activity in vitro. The compound demonstrated a notable inhibitory effect on CYP1A2 activity, leading to increased plasma concentrations of co-administered substrates.

Research Findings Summary Table

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth; effective against multiple strains |

| Cytotoxic Effects | Induced apoptosis in cancer cell lines; potential ROS generation |

| Enzyme Inhibition | Inhibited CYP1A2; implications for drug interactions |

| Toxicity | Harmful if swallowed; causes skin irritation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.